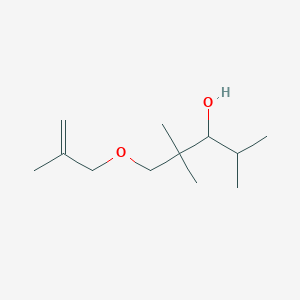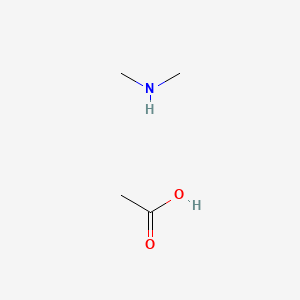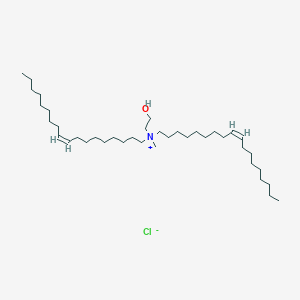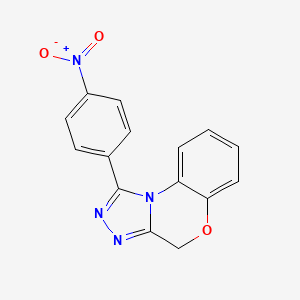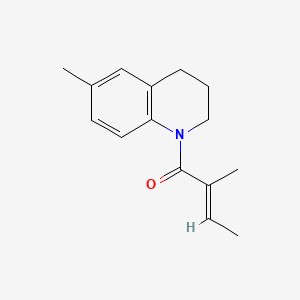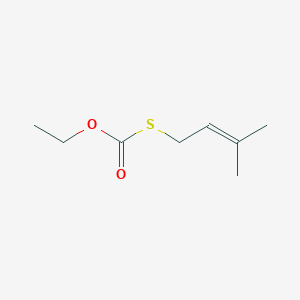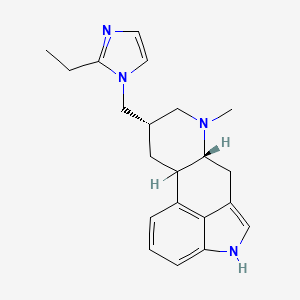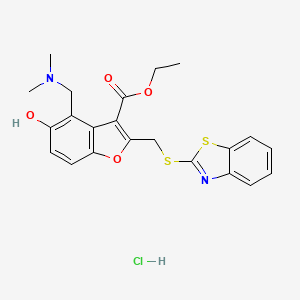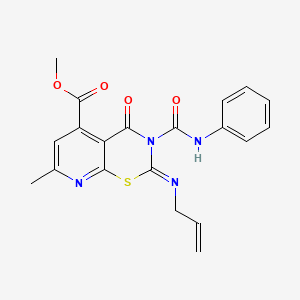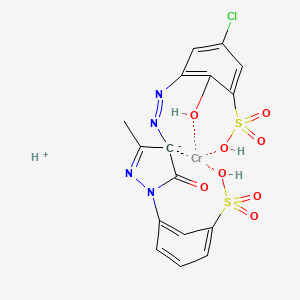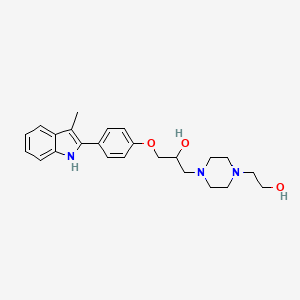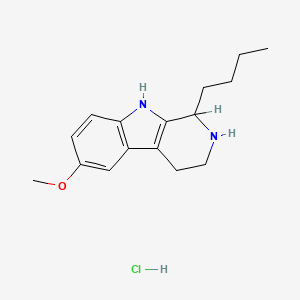
6-Methyl-8-beta-(isoxazol-3-yl)ergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-8-beta-(isoxazol-3-yl)ergoline is a compound that belongs to the ergoline family, which is known for its diverse biological activities. The isoxazole ring in its structure is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-beta-(isoxazol-3-yl)ergoline typically involves the construction of the isoxazole ring followed by its attachment to the ergoline scaffold. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthetic methods to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-8-beta-(isoxazol-3-yl)ergoline can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions where functional groups on the isoxazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while reduction can yield isoxazoline derivatives .
Aplicaciones Científicas De Investigación
6-Methyl-8-beta-(isoxazol-3-yl)ergoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 6-Methyl-8-beta-(isoxazol-3-yl)ergoline involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or modulation of neurotransmitter release .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Methyl-8-beta-(isoxazol-3-yl)ergoline include other ergoline derivatives and isoxazole-containing compounds. Some examples are:
Lysergic acid diethylamide (LSD): An ergoline derivative known for its psychoactive properties.
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents, such as 3,5-disubstituted isoxazoles.
Uniqueness
What sets this compound apart is its unique combination of the ergoline scaffold with the isoxazole ring. This structural feature imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
116979-31-8 |
|---|---|
Fórmula molecular |
C18H19N3O |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
3-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,2-oxazole |
InChI |
InChI=1S/C18H19N3O/c1-21-10-12(15-5-6-22-20-15)7-14-13-3-2-4-16-18(13)11(9-19-16)8-17(14)21/h2-6,9,12,14,17,19H,7-8,10H2,1H3/t12-,14?,17-/m1/s1 |
Clave InChI |
QUGQNUBWNFKOCK-ZYFOBHMOSA-N |
SMILES isomérico |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=NOC=C5 |
SMILES canónico |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=NOC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


